Quinolin-6-yl (2-methoxyphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinolin-6-yl (2-methoxyphenyl)carbamate is a chemical compound with the molecular formula C17H14N2O3 and a molecular weight of 294.3 g/mol It is known for its unique structure, which includes a quinoline ring and a methoxyphenyl carbamate group
Preparation Methods
The synthesis of Quinolin-6-yl (2-methoxyphenyl)carbamate typically involves the reaction of quinoline derivatives with 2-methoxyphenyl isocyanate. One common method is the Ullmann-type coupling reaction, where nucleophilic substitution of a halogenated quinoline derivative with 2-methoxyphenyl isocyanate occurs in the presence of a copper catalyst . The reaction conditions often include the use of a green solvent such as aqueous ethanol and a ligand like proline to facilitate the reaction .
Chemical Reactions Analysis
Quinolin-6-yl (2-methoxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of this compound oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Scientific Research Applications
Quinolin-6-yl (2-methoxyphenyl)carbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Quinolin-6-yl (2-methoxyphenyl)carbamate involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity . The pathways involved in its action are often related to its ability to interfere with cellular processes, such as DNA replication or protein synthesis .
Comparison with Similar Compounds
Quinolin-6-yl (2-methoxyphenyl)carbamate can be compared with other quinoline derivatives, such as:
Quinolin-6-yl (2-hydroxyphenyl)carbamate: Similar in structure but with a hydroxyl group instead of a methoxy group, leading to different chemical reactivity and biological activity.
Quinolin-6-yl (2-chlorophenyl)carbamate:
Quinolin-6-yl (2-nitrophenyl)carbamate: The presence of a nitro group can enhance its electron-withdrawing properties, affecting its reactivity in various chemical reactions.
Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of quinoline derivatives in scientific research and industrial processes .
Properties
CAS No. |
100926-75-8 |
---|---|
Molecular Formula |
C17H14N2O3 |
Molecular Weight |
294.30 g/mol |
IUPAC Name |
quinolin-6-yl N-(2-methoxyphenyl)carbamate |
InChI |
InChI=1S/C17H14N2O3/c1-21-16-7-3-2-6-15(16)19-17(20)22-13-8-9-14-12(11-13)5-4-10-18-14/h2-11H,1H3,(H,19,20) |
InChI Key |
DSEHCRCHAIWKOU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)OC2=CC3=C(C=C2)N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.